molecular formula C15H16N8O B2428079 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide CAS No. 2034522-62-6

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide

Cat. No. B2428079
M. Wt: 324.348
InChI Key: VFPLCNVMWGEWFF-UHFFFAOYSA-N
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Description

This compound is a type of heterocycle obtained through various synthetic routes . It’s part of a set of heterocycles that include pyrazines and pyridazines fused to 1,2,3-triazoles . The compound has a molecular weight of 135.13 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitrogen atom occupying a position at the ring fusion . Unfortunately, the specific molecular structure analysis for this compound isn’t available in the retrieved papers.


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 135.13 .

Scientific Research Applications

Synthesis and Biological Activities

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide belongs to a class of compounds with diverse applications in scientific research, primarily due to its heterocyclic core, which is a common scaffold in drug discovery. This compound is related to various research areas, including the synthesis of substituted pyrazoles and their potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates, demonstrating inhibition effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, a standard in cancer therapy, and also showing antimicrobial activity (S. Riyadh, 2011).

Antimicrobial Evaluation of Derivatives

In another study, thienopyrimidine derivatives exhibited pronounced antimicrobial activity. These compounds were synthesized by reacting heteroaromatic o-aminonitrile with various reagents, leading to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety. This showcases the potential of such heterocyclic compounds in developing new antimicrobials (M. Bhuiyan et al., 2006).

Cardiovascular and Antihypertensive Properties

Furthermore, 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems were synthesized, revealing significant coronary vasodilating and antihypertensive activities. Among these compounds, one was identified as a promising cardiovascular agent, displaying more potent coronary vasodilating activity than known drugs, highlighting the therapeutic potential of triazolo-pyridazine derivatives in cardiovascular diseases (Y. Sato et al., 1980).

Insecticidal Activity Against Cotton Leafworm

The utility of these compounds extends to agricultural applications as well, where novel bioactive sulfonamide thiazole derivatives, anticipated to possess insecticidal activity against the cotton leafworm, were synthesized. These compounds, incorporating the triazolo[1,5-a]pyrimidine and related heterocycles, demonstrated potent toxic effects, offering a new avenue for pest control strategies (Nanees N. Soliman et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P280, P305+P351+P338 .

properties

IUPAC Name

5-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O/c1-10-6-17-12(7-16-10)15(24)19-11-4-5-22(8-11)14-3-2-13-20-18-9-23(13)21-14/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPLCNVMWGEWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide

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